molecular formula C14H20N2OS2 B6975879 N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide

N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide

Cat. No.: B6975879
M. Wt: 296.5 g/mol
InChI Key: GBXATMPOWILQHD-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,4-dithiane ring, which can be achieved through the reaction of 1,4-dichlorobutane with sodium sulfide. The resulting 1,4-dithiane is then reacted with 2-bromoacetic acid to form 2-(1,4-dithian-2-yl)acetic acid.

In parallel, the aromatic amine precursor, 3-(aminomethyl)-5-methylphenylamine, can be synthesized from 3,5-dimethylbenzylamine through nitration, reduction, and subsequent functional group transformations. The final step involves the coupling of 2-(1,4-dithian-2-yl)acetic acid with 3-(aminomethyl)-5-methylphenylamine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

In organic synthesis, N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules

Biology

This compound may serve as a precursor for the development of biologically active molecules. Its amide and amine functionalities are common motifs in pharmaceuticals, making it a valuable intermediate in drug discovery and development.

Medicine

Potential medicinal applications include the design of new therapeutic agents. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, leading to the development of new drugs for various diseases.

Industry

In the materials science field, this compound could be used in the synthesis of polymers or other advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The amide group may form hydrogen bonds with active site residues, while the aromatic and dithiane rings could participate in hydrophobic interactions or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminomethyl)phenyl]-2-(1,4-dithian-2-yl)acetamide
  • N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)propionamide
  • N-[3-(aminomethyl)-5-methylphenyl]-2-(1,3-dithian-2-yl)acetamide

Uniqueness

N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide is unique due to the specific positioning of the aminomethyl and methyl groups on the aromatic ring, as well as the presence of the 1,4-dithiane ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS2/c1-10-4-11(8-15)6-12(5-10)16-14(17)7-13-9-18-2-3-19-13/h4-6,13H,2-3,7-9,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXATMPOWILQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2CSCCS2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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